molecular formula C7H10N2O B1501710 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine CAS No. 886371-60-4

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

Cat. No.: B1501710
CAS No.: 886371-60-4
M. Wt: 138.17 g/mol
InChI Key: CPHRKSFJZPVYRA-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is a heterocyclic organic compound characterized by its unique structure, which includes a fused oxazolo[5,4-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-methyl-4,5,6,7-tetrahydro-1,3-oxazolo[4,5-c]pyridine hydrochloride. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine is structurally similar to other heterocyclic compounds such as 2-methyl-4,5,6,7-tetrahydro-1,3-oxazolo[4,5-c]pyridine and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. its unique structural features and chemical properties distinguish it from these compounds. The presence of the oxazolo[5,4-c]pyridine ring system contributes to its distinct reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development. Further studies are needed to fully explore its capabilities and expand its applications.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHRKSFJZPVYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693884
Record name 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-60-4
Record name 2-Methyl-4,5,6,7-tetrahydro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Reactant of Route 3
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Reactant of Route 5
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
Reactant of Route 6
2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

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